molecular formula C8H16ClN3O4 B2887092 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1256643-10-3

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B2887092
CAS No.: 1256643-10-3
M. Wt: 253.68
InChI Key: BBLFNCRERQUKJD-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a partially saturated pyridine ring. The methyl group at the N1 position and the carboxylic acid at C3 define its structural identity. This compound is synthesized via hydrolysis of ester precursors under basic conditions, as exemplified by the saponification of ethyl esters using NaOH in methanol-water mixtures . Its derivatives are pivotal intermediates in medicinal chemistry, particularly for anticoagulants like apixaban analogs .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)7(10-11)8(12)13/h9H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGLHYECZFZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149845
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-10-3
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolopyridine derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, heating, and sometimes the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization, distillation, or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form its corresponding amine or alcohol derivatives.

  • Substitution: The pyrazolopyridine core can undergo substitution reactions at different positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include esters, amides, amines, alcohols, and various substituted pyrazolopyridines.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in drug discovery and development, particularly in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Ester derivatives (e.g., ethyl ester) serve as prodrugs, enhancing bioavailability before hydrolysis to the active carboxylic acid .

Biological Activity :

  • The apixaban analog (C₂₅H₂₄N₄O₅) demonstrates the significance of bulky substituents (e.g., 4-methoxyphenyl, 2-oxopiperidinyl) in conferring anticoagulant activity via Factor Xa inhibition. The target compound lacks these groups, limiting its direct therapeutic use but retaining value as a synthetic intermediate .

Crystallinity and Stability :

  • Hydrochloride salts (e.g., C₇H₁₀ClN₃O₂) improve crystallinity and stability, critical for pharmaceutical formulation .
  • Boc-protected derivatives (C₁₂H₁₇N₃O₄) enable selective modifications during multistep syntheses .

Synthetic Routes :

  • Carboxylic acids are typically obtained via saponification of ethyl esters under basic conditions (NaOH/MeOH-H₂O) .
  • Crystal structure analyses (e.g., P21/c space group, β = 115.76°) reveal semi-chair conformations in tetrahydro-pyrazolo-pyridines, influencing hydrogen bonding and packing .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N3O2
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 1609401-30-0

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits potent activity against a range of pathogens. For example, it has shown effectiveness against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7mM26.7\,\text{mM} .
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition have been reported in the micromolar range .
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, it has shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathogenObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC = 26.7 mM
Anti-inflammatoryCOX enzymesIC50 values in μM range
AnticancerVarious cancer cell linesCDK inhibition
AntiparasiticProtein-protein interactionsNanomolar range activity

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various compounds including this compound against ESKAPE pathogens (a group of bacteria known for their resistance), it was found that this compound inhibited growth effectively at specific concentrations. The results indicated a promising avenue for developing new antibiotics based on this scaffold .

Case Study: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory effects revealed that certain derivatives demonstrated significant inhibition of COX enzymes. The IC50 values ranged from 19.45±0.07μM19.45\pm 0.07\mu M to 42.1±0.30μM42.1\pm 0.30\mu M, suggesting that modifications to the pyrazolo structure could enhance potency against inflammation-related conditions .

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